molecular formula C8H8O4 B7770998 2,6-Dimethoxy-1,4-benzoquinone CAS No. 26547-64-8

2,6-Dimethoxy-1,4-benzoquinone

Cat. No.: B7770998
CAS No.: 26547-64-8
M. Wt: 168.15 g/mol
InChI Key: OLBNOBQOQZRLMP-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-1,4-benzoquinone is a chemical compound classified as a benzoquinone derivative. It is naturally occurring and can be found in various plants, including traditional medicinal herbs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,6-Dimethoxy-1,4-benzoquinone involves a four-step process starting from aniline. The steps include:

    Bromination: Aniline is brominated with bromine produced in situ from the reaction of hydrobromic acid and hydrogen peroxide in methanol, yielding 2,4,6-tribromoaniline.

    Deamination: The tribromoaniline undergoes diazotization with sodium nitrite and sulfuric acid in ethanol, followed by reduction to produce 1,3,5-tribromobenzene.

    Methoxylation: The tribromobenzene is treated with sodium methoxide and methanol in the presence of a catalytic amount of copper(I) chloride at 100–110°C, resulting in 1,3,5-trimethoxybenzene.

    Oxidation: The trimethoxybenzene is oxidized with hydrogen peroxide in acidic methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound can also be achieved through the extraction and purification from plant sources. This method involves solvent extraction followed by purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to hydroquinone derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-1,4-benzoquinone involves its role as an mTOR inhibitor. It reduces the activity of mTOR, leading to the inhibition of cell growth, induction of G1 phase cell cycle arrest, and apoptosis in cancer cells. This mechanism is dependent on the expression of the mTOR protein .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxy-1,4-benzoquinone
  • 2,6-Dimethyl-1,4-benzoquinone
  • 2,5-Dihydroxy-1,4-benzoquinone
  • 1,4-Benzoquinone

Uniqueness

2,6-Dimethoxy-1,4-benzoquinone is unique due to its dual methoxy groups at the 2 and 6 positions, which contribute to its specific chemical reactivity and biological activity. This structural feature distinguishes it from other benzoquinones and enhances its potential as an anticancer agent and antimicrobial compound .

Properties

IUPAC Name

2,6-dimethoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBNOBQOQZRLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=C(C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862128
Record name 2,6-Dimethoxy-1,4-benzoquinone
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,6-Dimethoxy-1,4-benzoquinone
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CAS No.

26547-64-8, 530-55-2
Record name 2,6-Dimethoxy-p-benzosemiquinone
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Record name 2,6-Dimethoxyquinone
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Record name 2,6-Dimethoxysemiquinone radicals
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Record name 2,6-Dimethoxyquinone
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Record name 2,6-DIMETHOXYQUINONE
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Record name 2,6-Dimethoxy-1,4-benzoquinone
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Melting Point

252 °C
Record name 2,6-Dimethoxy-1,4-benzoquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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